molecular formula C20H16FN3O3 B2641740 N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1005300-18-4

N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2641740
CAS RN: 1005300-18-4
M. Wt: 365.364
InChI Key: DZVRXWOBOMVMFV-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, also known as Compound A, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of dihydropyridines, which are known for their diverse biological activities, including antihypertensive, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer progression. It inhibits the activation of NF-κB by preventing the degradation of IκBα, which is an inhibitor of NF-κB. This leads to the suppression of the expression of pro-inflammatory cytokines and chemokines, as well as the inhibition of cell proliferation and survival in cancer cells.
Biochemical and Physiological Effects:
N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It also inhibits the activation of NF-κB and reduces the expression of pro-inflammatory genes, such as COX-2 and iNOS. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is its potent anti-inflammatory and anti-cancer activities, which make it a promising candidate for the development of new therapeutics. However, its limitations include its low solubility and stability, which may affect its bioavailability and pharmacokinetics. Moreover, its mechanism of action is not fully understood, which may hinder its further development as a therapeutic agent.

Future Directions

There are several future directions for the research on N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide. One of the potential applications is in the treatment of inflammatory and autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, it may be useful in the treatment of cancer, either alone or in combination with other chemotherapeutic agents. Moreover, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetics and bioavailability.

Synthesis Methods

The synthesis of N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves a multi-step process that includes the condensation of 2-aminobenzamide and 3-fluorobenzaldehyde to form N-(2-amino-phenyl)-3-fluoro-benzamide. This intermediate is then reacted with ethyl acetoacetate to form N-(2-acetylphenyl)-3-fluoro-benzamide, which is further reacted with ammonium acetate to form the final product, N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide.

Scientific Research Applications

N-(2-carbamoylphenyl)-1-(3-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been found to exhibit potent anti-inflammatory and anti-cancer activities by inhibiting the NF-κB pathway, which is a key regulator of inflammation and cancer progression. Additionally, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Moreover, it has been reported to have antihypertensive effects by inhibiting the L-type calcium channels in vascular smooth muscle cells.

properties

IUPAC Name

N-(2-carbamoylphenyl)-1-[(3-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O3/c21-14-6-3-5-13(11-14)12-24-10-4-8-16(20(24)27)19(26)23-17-9-2-1-7-15(17)18(22)25/h1-11H,12H2,(H2,22,25)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRXWOBOMVMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CC=CN(C2=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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